

A Spectroscopic Comparison of 3-Propoxyphenol and its Precursor, Resorcinol

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Compound of Interest

Compound Name: 3-Propoxyphenol

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This guide provides a detailed spectroscopic comparison of the aromatic phenol, **3-propoxyphenol**, and its common precursor, resorcinol. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic applications, particularly in the development of novel pharmaceutical agents. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for resorcinol and **3-propoxyphenol**. Data for **3-propoxyphenol** is based on typical values for related compounds and theoretical predictions due to the limited availability of published experimental spectra.

Table 1: ^1H NMR Spectroscopic Data (Solvent: DMSO-d_6)

Compound	Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
Resorcinol	9.15[1]	s	2H	Ar-OH
6.93[1]	t	1H	Ar-H	
6.22[1]	d	2H	Ar-H	
6.21[1]	t	1H	Ar-H	
3-Propoxyphenol	~9.0	s	1H	Ar-OH
~7.1	t	1H	Ar-H	
~6.5	m	3H	Ar-H	
~3.9	t	2H	-OCH ₂ -	
~1.7	sextet	2H	-CH ₂ -	
~0.9	t	3H	-CH ₃	

Table 2: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Compound	Chemical Shift (δ) [ppm]	Assignment
Resorcinol	158.8	C-OH
130.4	Ar-CH	
106.8	Ar-CH	
102.5	Ar-CH	
3-Propoxyphenol	~159	C-OPr
~158	C-OH	
~130	Ar-CH	
~108	Ar-CH	
~107	Ar-CH	
~102	Ar-CH	
~69	-OCH ₂ -	
~22	-CH ₂ -	
~10	-CH ₃	

Table 3: IR Spectroscopic Data (KBr Pellet)

Compound	Wavenumber (cm ⁻¹)	Functional Group
Resorcinol	3261 (broad)[2]	O-H stretch
1609[2]	C=C aromatic stretch	
387, 460[3]	O-H torsional vibrations	
3-Propoxyphenol	~3300 (broad)	O-H stretch
~3050	C-H aromatic stretch	
~2960, 2870	C-H aliphatic stretch	
~1600, 1480	C=C aromatic stretch	
~1250	C-O ether stretch	
~1150	C-O alcohol stretch	

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Key m/z values	Fragmentation Pattern
Resorcinol	110 (M ⁺), 82, 81, 53, 39[4]	Molecular ion peak is prominent. Fragmentation involves cleavage of the benzene ring.[4]
3-Propoxyphenol	152 (M ⁺), 110, 81, 43	Prominent molecular ion. Loss of propene (M-42) to give a fragment at m/z 110 (resorcinol). Alpha-cleavage of the propyl group.

Table 5: UV-Vis Spectroscopic Data (in Ethanol)

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ)
Resorcinol	220, 276[5]	$\log \epsilon = 3.79, 3.33$ [5]
3-Propoxyphenol	~275	Not available

Experimental Protocols

Synthesis of 3-Propoxyphenol from Resorcinol (Williamson Ether Synthesis)

This protocol describes the synthesis of **3-propoxyphenol** via the Williamson ether synthesis, a classic and reliable method for forming ethers.[6]

Materials:

- Resorcinol
- 1-Bromopropane
- Sodium hydroxide (NaOH)
- Ethanol (anhydrous)
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve resorcinol (1.0 eq.) in anhydrous ethanol.
- Add a solution of sodium hydroxide (1.0 eq.) in ethanol to the flask to form the sodium resorcinolate salt.
- To the stirred solution, add 1-bromopropane (1.0 eq.) dropwise.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
- Dissolve the residue in diethyl ether and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-propoxyphenol**.
- Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

2. Infrared (IR) Spectroscopy:

- Sample Preparation: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
- Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

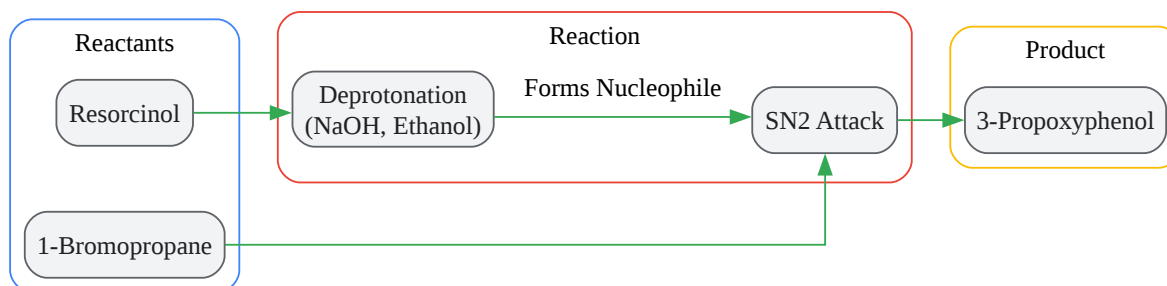
- Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
- Analysis: Obtain the electron ionization (EI) mass spectrum.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

- Sample Preparation: Prepare a dilute solution of the sample in ethanol of a known concentration.
- Acquisition: Record the UV-Vis absorption spectrum from 200 to 400 nm using a spectrophotometer.

Synthetic Pathway and Logic

The synthesis of **3-propoxyphenol** from resorcinol follows a straightforward Williamson ether synthesis pathway. The key logical steps are the deprotonation of one of the hydroxyl groups of resorcinol to form a nucleophilic phenoxide, followed by the nucleophilic attack of this phenoxide on the electrophilic carbon of 1-bromopropane.

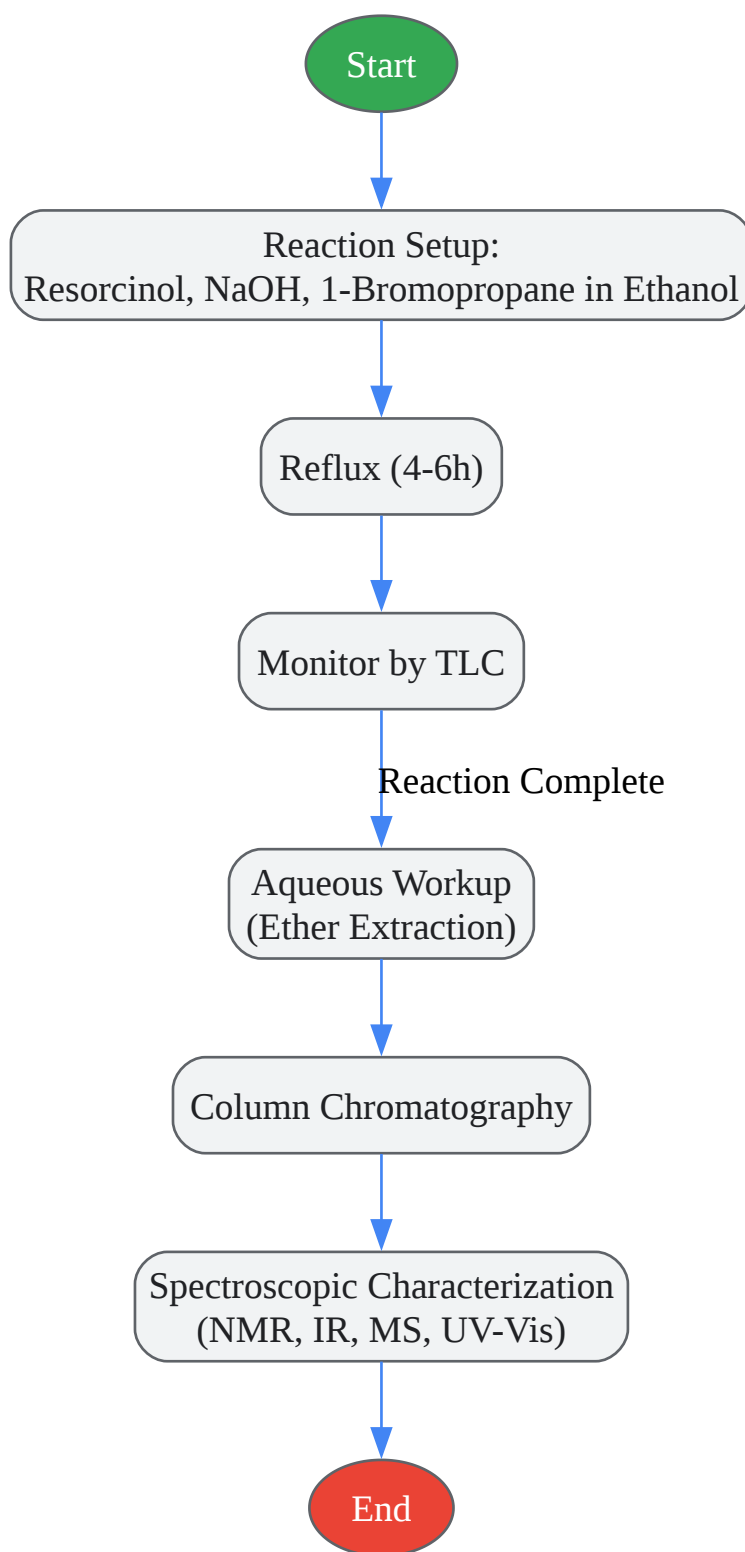


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Caption: Synthetic pathway for **3-propoxyphenol**.

Experimental Workflow

The overall workflow for the synthesis and characterization of **3-propoxyphenol** is a standard procedure in synthetic organic chemistry, involving reaction setup, monitoring, workup, purification, and spectroscopic confirmation of the final product.



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Caption: Experimental workflow for synthesis and analysis.

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